Cas no 2361824-19-1 (N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide)

N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide structure
2361824-19-1 structure
Product name:N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide
CAS No:2361824-19-1
MF:C15H24N2O3
Molecular Weight:280.362664222717
CID:6583845
PubChem ID:145904234

N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide
    • Z3672063254
    • N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide
    • EN300-26575007
    • N-[3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide
    • 2361824-19-1
    • インチ: 1S/C15H24N2O3/c1-2-14(18)16-9-6-15(19)17-10-7-13(8-11-17)20-12-4-3-5-12/h2,12-13H,1,3-11H2,(H,16,18)
    • InChIKey: BKENTDZONYPTGY-UHFFFAOYSA-N
    • SMILES: O(C1CCN(C(CCNC(C=C)=O)=O)CC1)C1CCC1

計算された属性

  • 精确分子量: 280.17869263g/mol
  • 同位素质量: 280.17869263g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 358
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 58.6Ų

N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26575007-0.05g
N-[3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide
2361824-19-1 95.0%
0.05g
$246.0 2025-03-20

N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide 関連文献

N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamideに関する追加情報

N-3-(4-Cyclobutoxypiperidin-1-yl)-3-Oxopropylprop-2-enamide: A Comprehensive Overview

The compound with CAS No 2361824-19-1, known as N-3-(4-cyclobutoxypiperidin-1-yl)-3-Oxopropylprop-2-enamide, is a complex organic molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound is notable for its unique structural features, which include a cyclobutane ring fused to a piperidine moiety, along with an amide functional group. These structural elements contribute to its potential biological activity and pharmacological properties.

Recent studies have highlighted the importance of cyclobutane-containing compounds in drug design due to their ability to induce specific stereochemical interactions with target proteins. The presence of the cyclobutane ring in this compound suggests that it may exhibit enhanced binding affinity and selectivity towards certain biological targets. Furthermore, the piperidine ring, a common motif in many bioactive molecules, adds to the compound's versatility and potential for modulation of various biological pathways.

The amide functional group in N-3-(4-cyclobutoxypiperidin-1-yl)-3-Oxopropylprop-2-enamide plays a crucial role in its chemical reactivity and stability. Amides are known for their resistance to hydrolysis under physiological conditions, making them ideal candidates for drug molecules that require prolonged stability in vivo. Additionally, the propenamide moiety introduces a degree of unsaturation, which could influence the compound's electronic properties and its ability to participate in π-interactions with target biomolecules.

From a synthetic perspective, the construction of this compound involves a series of intricate steps that highlight the ingenuity of modern organic synthesis techniques. The synthesis typically begins with the preparation of the cyclobutane ring through either thermal or photochemical methods, followed by its incorporation into the piperidine framework via nucleophilic substitution or coupling reactions. The final step involves the introduction of the propenamide group, which is achieved through amide bond formation under optimized conditions.

Recent advancements in computational chemistry have enabled researchers to predict the potential biological activity of this compound with greater accuracy. Molecular docking studies have revealed that N-3-(4-cyclobutoxypiperidin-1-y)l)-3-Oxopropylpropenamide may bind effectively to several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound in drug development programs targeting diseases such as cancer, inflammation, and neurodegenerative disorders.

In terms of pharmacokinetics, preliminary studies suggest that this compound exhibits favorable absorption and distribution properties. Its lipophilic nature facilitates its passage through biological membranes, while its metabolic stability ensures sustained levels in systemic circulation. However, further studies are required to fully characterize its pharmacokinetic profile and assess its suitability for clinical use.

The development of analogs based on this compound has also been an area of active research. By modifying substituents on the cyclobutane or piperidine rings, researchers aim to optimize its pharmacodynamic properties and minimize potential off-target effects. These efforts have already yielded several promising candidates that are currently undergoing preclinical evaluation.

In conclusion, CAS No 2361824–19–1 represents a significant advancement in the field of organic synthesis and drug discovery. Its unique structural features, combined with recent research findings, position it as a valuable tool for exploring novel therapeutic strategies. As ongoing studies continue to unravel its full potential, this compound holds great promise for contributing to the development of innovative treatments for various diseases.

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